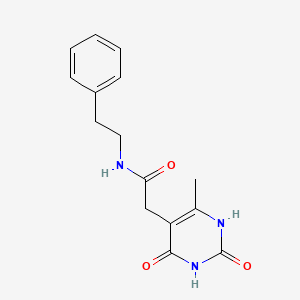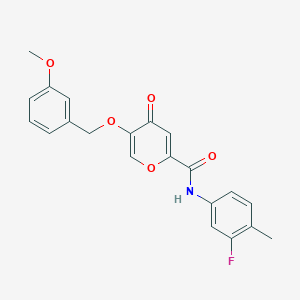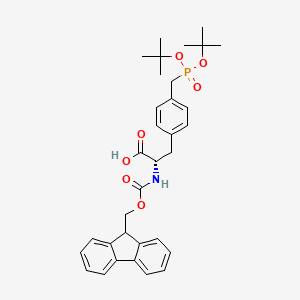
Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate (EMPT) is a small molecule that is widely used in scientific research due to its ability to modulate a variety of biochemical and physiological processes. EMPT is a versatile compound that has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Scientific Research Applications
Synthetic Applications
Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate derivatives have been synthesized and studied extensively. These compounds are valuable in chemical synthesis, forming the basis for more complex structures. For instance, derivatives of this compound were synthesized using readily available materials and verified through various spectral techniques. These compounds were further investigated for their antimicrobial activities against several bacterial and fungal strains, highlighting their potential applications in medical and pharmaceutical research (Desai, Bhatt & Joshi, 2019).
Structural and Computational Chemistry
The compound has been a subject of interest in structural and computational chemistry. Studies involving characterization through spectroscopy, single-crystal X-ray diffraction (SC-XRD), and density functional theory (DFT) have been conducted. These studies provide insights into the optimized geometry, nonlinear optical properties, and frontier molecular orbitals, contributing significantly to the understanding of the compound's chemical behavior and potential applications in technology and materials science (Haroon et al., 2019).
Antimicrobial and Antitumor Activities
This compound and its analogs have been tested for antimicrobial and antitumor activities. Some synthesized analogs displayed significant inhibitory effects against certain strains of bacteria and fungi, showcasing their potential in developing new antimicrobial agents. Additionally, some compounds exhibited promising antitumor activity against human tumor cell lines, indicating their potential application in cancer research and therapy (Balkan, Urgun & Özalp, 2001).
Corrosion Inhibition
Research has also explored the use of this compound derivatives as corrosion inhibitors. Studies on the corrosion inhibition efficiency of these compounds, particularly in protecting metal alloys in corrosive environments, have shown promising results. These findings are critical for industries where metal durability and longevity are crucial, such as in infrastructure and manufacturing (Raviprabha & Bhat, 2019).
properties
IUPAC Name |
ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6-11-10-12-7(3)8(15-10)9(13)14-5-2/h4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEWAQJNZOLYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(S1)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2647032.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2647033.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2647035.png)
![2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2647037.png)

![N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide](/img/structure/B2647039.png)



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride](/img/structure/B2647046.png)
![2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine](/img/structure/B2647047.png)

